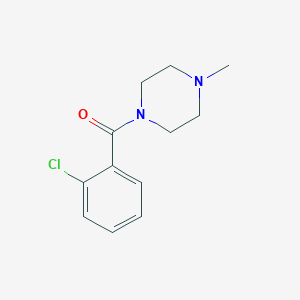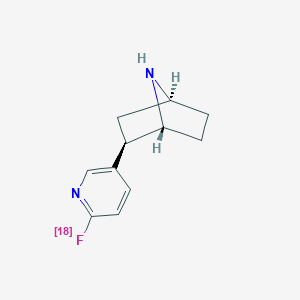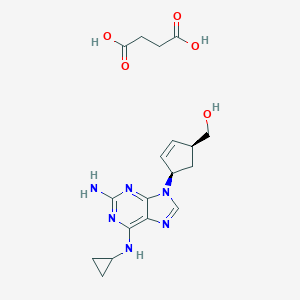
2,4-difluoro-N-(2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-(2-hydroxyethyl)benzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential use in scientific research. DFB is a small molecule that can be synthesized using a variety of methods, and has been shown to have a number of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-(2-hydroxyethyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are important for cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have a number of other interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a role in the immune response. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-difluoro-N-(2-hydroxyethyl)benzamide in lab experiments is its relatively low cost and ease of synthesis. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of interesting future directions for research involving 2,4-difluoro-N-(2-hydroxyethyl)benzamide. One area of focus could be the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of focus could be the investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on different cell types and physiological systems.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-(2-hydroxyethyl)benzamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of a number of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C9H9F2NO2 |
|---|---|
Peso molecular |
201.17 g/mol |
Nombre IUPAC |
2,4-difluoro-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) |
Clave InChI |
LUSAKYJMENAPKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCO |
SMILES canónico |
C1=CC(=C(C=C1F)F)C(=O)NCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

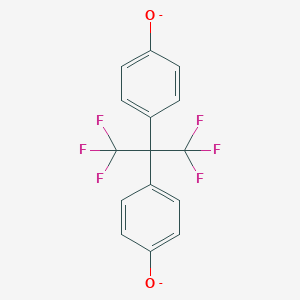




![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)


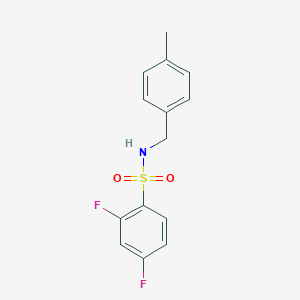
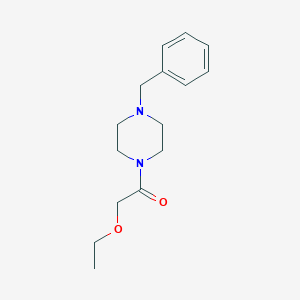
![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)
